molecular formula C10H11BrINO B1402058 2-bromo-N-(4-iodophenyl)-2-methylpropanamide CAS No. 1365962-89-5

2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Cat. No. B1402058
M. Wt: 368.01 g/mol
InChI Key: YNTRPYBCLCIKSA-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-iodophenyl)-2-methylpropanamide” is an organic compound with the molecular formula C10H11BrINO. It has a molecular weight of 368.01 . It is a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 368.01 . The storage temperature is +4°C .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of bromo and iodo substituted compounds in antimicrobial applications. For instance, a study by Limban, Marutescu, and Chifiriuc (2011) on acylthioureas with halogen substituents, including bromo and iodo groups, showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. These findings suggest the relevance of halogenated compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Organic Synthesis

In the realm of organic chemistry, these compounds have been explored for their reactivity and potential in synthesizing novel structures. Nishio, Koyama, Sasaki, and Sakamoto (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various cyclization products. This research highlights the compound's utility in complex organic synthesis processes, contributing to the development of new chemical entities with potential applications in drug design and material science (Nishio et al., 2005).

Material Science

Halogenated compounds, including those with bromo and iodo substituents, have been studied for their properties in material science, particularly in polymerization and copolymer synthesis. For example, the synthesis and characterization of hyperbranched polymers using 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) demonstrate the utility of such compounds in creating novel materials with potential industrial applications (Bray et al., 2017).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-N-(4-iodophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-10(2,11)9(14)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTRPYBCLCIKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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